
Eragidomida
Descripción general
Descripción
CC-90009 es un modulador novedoso de la ligasa E3 cereblón que se dirige al factor de terminación de la traducción G1 a la transición de fase S 1 (GSPT1) para la ubiquitinación y la degradación proteasómica. Este compuesto ha mostrado una actividad antileucémica significativa, particularmente en modelos de leucemia mieloide aguda (LMA) .
Aplicaciones Científicas De Investigación
Acute Myeloid Leukemia (AML)
Eragidomide has been extensively studied in the context of AML. Clinical trials have demonstrated its efficacy in reducing primitive CD34+ AML blasts and LSCs, which are critical for disease relapse . A notable Phase 1 trial evaluated eragidomide's safety and efficacy in patients with relapsed or refractory AML. Results indicated that while some patients experienced a reduction in disease burden, concerns regarding toxicity were raised, necessitating further investigation into its benefit-risk profile .
Myelodysplastic Syndromes (MDS)
In addition to AML, eragidomide is being explored for its applications in higher-risk myelodysplastic syndromes. The modulation of GSPT1 is believed to enhance therapeutic responses in this patient population as well .
Summary of Clinical Trials
The following table summarizes key clinical trials involving eragidomide:
Case Study 1: Efficacy in AML Patients
A study involving 35 independent AML patient samples demonstrated that treatment with eragidomide resulted in significant apoptosis and reduced engraftment of leukemia cells. The study highlighted the compound's potential as a targeted therapy for AML .
Case Study 2: Combination Therapies
Research indicates that combining eragidomide with other therapeutic agents may enhance its efficacy while mitigating toxicity. For instance, combining it with selective IRAK4 inhibitors has shown promising results in preclinical models .
Mecanismo De Acción
CC-90009 ejerce sus efectos al dirigirse al factor de terminación de la traducción G1 a la transición de fase S 1 (GSPT1) para la ubiquitinación y la degradación proteasómica. El compuesto coopta el complejo de ubiquitina ligasa E3 CRL4 CRBN para degradar selectivamente GSPT1, lo que lleva a una inducción rápida de la apoptosis e inhibición del crecimiento en líneas celulares de LMA y blastos primarios de pacientes . La degradación de GSPT1 activa la vía de respuesta al estrés integrada, promoviendo la apoptosis en las células LMA .
Análisis Bioquímico
Biochemical Properties
Eragidomide interacts with the CRL4 CRBN E3 ubiquitin ligase complex . It selectively targets GSPT1, a small GTPase that regulates translation termination . The interaction between Eragidomide and GSPT1 leads to the ubiquitination and proteasomal degradation of GSPT1 .
Cellular Effects
Eragidomide has significant effects on various types of cells, particularly acute myeloid leukemia (AML) cells . The depletion of GSPT1 by Eragidomide rapidly induces AML apoptosis, reducing leukemia engraftment and leukemia stem cells (LSCs) in large-scale primary patient xenografting . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Eragidomide exerts its effects at the molecular level through a series of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It coopts the CRL4 CRBN to selectively target GSPT1 for ubiquitination and proteasomal degradation .
Metabolic Pathways
Eragidomide is involved in the ubiquitin-proteasome pathway . It interacts with the CRL4 CRBN E3 ubiquitin ligase complex and leads to the ubiquitination and proteasomal degradation of GSPT1 .
Métodos De Preparación
La síntesis de CC-90009 implica el uso de una plataforma de modulador de la ligasa E3 cereblón. El compuesto está diseñado para degradar selectivamente GSPT1, lo que lleva a la apoptosis en las células LMA. Los métodos de preparación incluyen la detección de viabilidad celular de alto rendimiento y el uso de varias líneas celulares de LMA para identificar socios sinérgicos . Los métodos de producción industrial todavía están bajo investigación, pero el desarrollo del compuesto implica una extensa caracterización bioquímica, estructural y molecular .
Análisis De Reacciones Químicas
CC-90009 experimenta varios tipos de reacciones químicas, que incluyen:
Ubiquitinación: El compuesto coopta el complejo de ubiquitina ligasa E3 CRL4 CRBN para dirigir GSPT1 a la ubiquitinación y la degradación proteasómica.
Degradación proteasómica: Después de la ubiquitinación, GSPT1 es degradado por el proteasoma, lo que lleva a la apoptosis en las células LMA.
Activación de vías de respuesta al estrés: La degradación de GSPT1 activa la vía de respuesta al estrés integrada, promoviendo la apoptosis.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el complejo de ubiquitina ligasa E3 CRL4 CRBN y varias líneas celulares de LMA . Los principales productos formados a partir de estas reacciones son los productos de degradación de GSPT1 y la inducción de la apoptosis en las células LMA .
Comparación Con Compuestos Similares
CC-90009 es único en su degradación selectiva de GSPT1, lo que lo distingue de otros moduladores de la ligasa E3 cereblón. Los compuestos similares incluyen:
La alta selectividad de CC-90009 para GSPT1 lo convierte en un candidato prometedor para las terapias de degradación de proteínas dirigidas, con efectos fuera del objetivo reducidos en comparación con los fármacos inmunomoduladores de imida tradicionales .
Actividad Biológica
Eragidomide, also known as CC-90009, is a thalidomide analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound functions as a molecular glue degrader , targeting specific proteins for degradation via the ubiquitin-proteasome system. The following sections detail the biological activity of eragidomide, including its mechanism of action, clinical findings, and comparative data.
Eragidomide operates primarily through its interaction with cereblon (CRBN) , an E3 ubiquitin ligase. By binding to CRBN, eragidomide recruits neosubstrates such as GSPT1 , a translation termination factor, facilitating their ubiquitination and subsequent proteasomal degradation. This mechanism is significant because it allows for the targeted destruction of proteins that contribute to oncogenic processes, which are often considered "undruggable" by traditional means .
Key Features of Eragidomide's Mechanism:
- Induces Proximity: Eragidomide stabilizes the interaction between CRBN and its neosubstrates.
- Promotes Ubiquitination: The compound enhances the ubiquitination process, leading to efficient degradation of target proteins.
- Therapeutic Targeting: Primarily targets proteins involved in multiple myeloma and other hematological malignancies.
Clinical Findings
Clinical trials have explored the efficacy of eragidomide in treating relapsed or refractory acute myeloid leukemia (AML) . While initial studies indicated some therapeutic potential, concerns regarding its toxicity profile have arisen, ultimately leading to the termination of phase 1 trials .
Clinical Trial Overview:
Trial Phase | Condition | Status | Efficacy Observed | Toxicity Concerns |
---|---|---|---|---|
Phase 1 | Relapsed AML | Terminated | Some efficacy | High toxicity |
Comparative Analysis with Other Thalidomide Analogs
Eragidomide is part of a broader class of compounds known as cereblon E3 ligase modulatory drugs (CELMoDs) . A comparative analysis with other notable analogs such as lenalidomide and pomalidomide reveals differences in potency and selectivity.
Compound | Neosubstrate Targeted | Potency (IC50) | Clinical Status |
---|---|---|---|
Eragidomide | GSPT1 | Moderate | Phase 1 terminated |
Lenalidomide | IKZF1/IKZF3 | High | Approved for MM |
Pomalidomide | IKZF1/IKZF3 | Higher than lenalidomide | Approved for MM |
Research Findings
Recent studies have expanded on the understanding of eragidomide's biological activity. Research indicates that while eragidomide effectively degrades GSPT1, it does not exhibit the same potency against other targets like IKZF1 or IKZF3 compared to lenalidomide and pomalidomide .
Research Insights:
- Target Specificity: Eragidomide shows a preference for GSPT1 over other neosubstrates.
- Potential Applications: Continued exploration into eragidomide's structural modifications may enhance its therapeutic profile.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHUSLMHZLGRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860875-51-9 | |
Record name | Eragidomide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERAGIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.